4-(1-Tosylpiperidin-2-yl)pyridine
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Overview
Description
4-(1-Tosylpiperidin-2-yl)pyridine is a compound that features a piperidine ring substituted with a tosyl group at the nitrogen atom and a pyridine ring at the 2-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . The tosyl group is a common protecting group in organic synthesis, enhancing the compound’s stability and reactivity .
Preparation Methods
The synthesis of 4-(1-Tosylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds.
Substitution with Pyridine: The piperidine ring is then functionalized with a pyridine ring at the 2-position through cross-coupling reactions.
Industrial Production: Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(1-Tosylpiperidin-2-yl)pyridine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and palladium catalysts for reduction
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include various substituted piperidine and pyridine derivatives
Scientific Research Applications
4-(1-Tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(1-Tosylpiperidin-2-yl)pyridine can be compared with other piperidine and pyridine derivatives:
Similar Compounds: Examples include piperine, evodiamine, matrine, berberine, and tetrandine.
Properties
Molecular Formula |
C17H20N2O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-14-5-7-16(8-6-14)22(20,21)19-13-3-2-4-17(19)15-9-11-18-12-10-15/h5-12,17H,2-4,13H2,1H3 |
InChI Key |
ZNNCNLYIQNGVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC=NC=C3 |
Origin of Product |
United States |
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